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molecular formula C13H11NO3 B8608385 5-Methoxy-2-nitrobiphenyl CAS No. 91901-16-5

5-Methoxy-2-nitrobiphenyl

Cat. No. B8608385
M. Wt: 229.23 g/mol
InChI Key: XNIXNFJHWHWYFG-UHFFFAOYSA-N
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Patent
US05302720

Procedure details

A suspension of 2-nitro-5-methoxyaniline (3.7 g) in water (25 ml) was heated at 80° C. with 36% hydrochloric acid (7.7 ml) for 30 minutes. It was then treated dropwise with aqueous sodium nitrite solution (1.8 g in 5 ml H2O) at 0° C. After 1 hour, the mixture was filtered and the filtrate added at 23° C. to a solution of dimethylamine (35% aqueous solution, 3.9 ml) and sodium carbonate (8.2 g) in water (340 ml). After 12 hours at 23° C. a solid was collected by filtration and dissolved in benzene (100 ml). The solution was heated under reflux and treated with p-toluene sulphonic acid (4.0 g) and heated under reflux for 4 hours in a Dean-Stark water separator. The reaction mixture stood for 48 hours and was then partitioned between cold 10% aqueous sodium hydroxide solution and dichloromethane. Evaporation of the organic layer left an oil which was purified on silica column using ethylacetate:hexane as eluant to furnish 5-methoxy-2-nitrobiphenyl which was dissolved in ethanol (30 ml) and heated under reflux with sodium sulphide (5.3 g) for 8 hours. Purification of the product on a silica column gave 2-amino-5-methoxybiphenyl which was converted into its hydro-chloride salt (m.p. 167° C.).
Quantity
3.7 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
7.7 mL
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:10]=[CH:9][C:8]([O:11][CH3:12])=[CH:7][C:5]=1N)([O-:3])=[O:2].Cl.N([O-])=O.[Na+]>O>[CH3:12][O:11][C:8]1[CH:9]=[CH:10][C:4]([N+:1]([O-:3])=[O:2])=[C:5]([C:4]2[CH:10]=[CH:9][CH:8]=[CH:7][CH:5]=2)[CH:7]=1 |f:2.3|

Inputs

Step One
Name
Quantity
3.7 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C(N)C=C(C=C1)OC
Name
Quantity
25 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
7.7 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
5 mL
Type
reactant
Smiles
N(=O)[O-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the mixture was filtered
ADDITION
Type
ADDITION
Details
the filtrate added at 23° C. to a solution of dimethylamine (35% aqueous solution, 3.9 ml) and sodium carbonate (8.2 g) in water (340 ml)
FILTRATION
Type
FILTRATION
Details
After 12 hours at 23° C. a solid was collected by filtration
Duration
12 h
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in benzene (100 ml)
TEMPERATURE
Type
TEMPERATURE
Details
The solution was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux
ADDITION
Type
ADDITION
Details
treated with p-toluene sulphonic acid (4.0 g)
TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 4 hours in a Dean-Stark water separator
Duration
4 h
WAIT
Type
WAIT
Details
The reaction mixture stood for 48 hours
Duration
48 h
CUSTOM
Type
CUSTOM
Details
was then partitioned between cold 10% aqueous sodium hydroxide solution and dichloromethane
CUSTOM
Type
CUSTOM
Details
Evaporation of the organic layer
WAIT
Type
WAIT
Details
left an oil which
CUSTOM
Type
CUSTOM
Details
was purified on silica column

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
COC=1C=CC(=C(C1)C1=CC=CC=C1)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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